molecular formula C11H13ClO B7990008 3-(3-Chloro-4-ethoxyphenyl)-1-propene

3-(3-Chloro-4-ethoxyphenyl)-1-propene

Cat. No.: B7990008
M. Wt: 196.67 g/mol
InChI Key: ITHWLANLSGSRJU-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-ethoxyphenyl)-1-propene is an organic compound characterized by the presence of a chloro and ethoxy substituent on a phenyl ring, which is further connected to a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-ethoxyphenyl)-1-propene typically involves the reaction of 3-chloro-4-ethoxybenzaldehyde with a suitable reagent to introduce the propene group. One common method is the Wittig reaction, where the aldehyde is reacted with a phosphonium ylide under basic conditions to form the desired propene derivative.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-ethoxyphenyl)-1-propene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond in the propene chain to a single bond, forming saturated derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce saturated hydrocarbons.

Scientific Research Applications

3-(3-Chloro-4-ethoxyphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 3-(3-Chloro-4-ethoxyphenyl)-1-propene exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its biological activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chloro-4-methoxyphenyl)-1-propene: Similar structure with a methoxy group instead of an ethoxy group.

    3-(3-Chloro-4-ethoxyphenyl)methanol: Contains a hydroxyl group instead of a propene chain.

Uniqueness

3-(3-Chloro-4-ethoxyphenyl)-1-propene is unique due to the combination of its chloro and ethoxy substituents, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-chloro-1-ethoxy-4-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-3-5-9-6-7-11(13-4-2)10(12)8-9/h3,6-8H,1,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHWLANLSGSRJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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